molecular formula C11H14N2O4S B3421526 2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid CAS No. 21891-56-5

2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid

Cat. No. B3421526
CAS RN: 21891-56-5
M. Wt: 270.31 g/mol
InChI Key: CDNKRUFYOOECEU-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid is 270.06742811 g/mol and the complexity rating of the compound is 317. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid has been involved in chemical synthesis and structural studies. For instance, Jin et al. (2006) focused on the synthesis and structural elucidation of a serotonin metabolite related to this compound, highlighting its relevance in understanding serotonin metabolism and structure-function relationships of related compounds (Jin, Burgess, Gopinathan, & Brine, 2006).

Biological Research and Pharmacology

The compound and its derivatives have been studied for their impact on biological systems and potential pharmacological applications. Research by Krichevskii et al. (2007) synthesized derivatives of thiazolidine-4-carboxylic acid and investigated their influence on learning and memory in experimental animals, indicating potential neurological implications (Krichevskii et al., 2007).

Antimicrobial and Antifungal Activity

This chemical compound has also been explored for its antimicrobial properties. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activities against various bacterial strains, showcasing the compound's potential in addressing bacterial infections (Alhameed et al., 2019).

Future Directions

For more detailed information, refer to the scientific reports on HPPTCA . 🌟

properties

IUPAC Name

2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-9(15)8(6(3-14)2-12-5)10-13-7(4-18-10)11(16)17/h2,7,10,13-15H,3-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKRUFYOOECEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C2NC(CS2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid

CAS RN

21891-56-5
Record name 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-Cysteine hydrochloride (8.00 g, 45.6 mmol), pyridoxal hydrochloride (8.80 g, 43.25 mmol), and sodium hydrogen carbonate (7.60 g, 90.5 mmol) were added to a mixed solvent of water (60 ml) and ethanol (120 ml), and the mixture was at stored −20° C. for 2 days. The precipitated solid was collected by filtration, and dried under reduced pressure to give 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]thiazolidine-4-carboxylic acid as a pale-yellow solid (10.73 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)thiazolidine-4-carboxylic acid

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